

Crystal Structure of 2-(4-Nitrophenoxy)pyrimidine: A Technical Overview

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Compound of Interest

Compound Name: 2-(4-Nitrophenoxy)pyrimidine

Cat. No.: B172826

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Despite a comprehensive search of available scientific literature and crystallographic databases, the specific crystal structure of **2-(4-Nitrophenoxy)pyrimidine** has not been reported. Therefore, a detailed technical guide on its crystallographic parameters, molecular geometry, and intermolecular interactions cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in the structural aspects of pyrimidine derivatives, this absence of data presents a research opportunity. The determination of the crystal structure of **2-(4-Nitrophenoxy)pyrimidine** through single-crystal X-ray diffraction would provide valuable insights into its solid-state conformation, packing arrangement, and the nature of its intermolecular forces. This information is crucial for understanding its physicochemical properties, and for structure-based drug design should this molecule be a fragment or lead compound of interest.

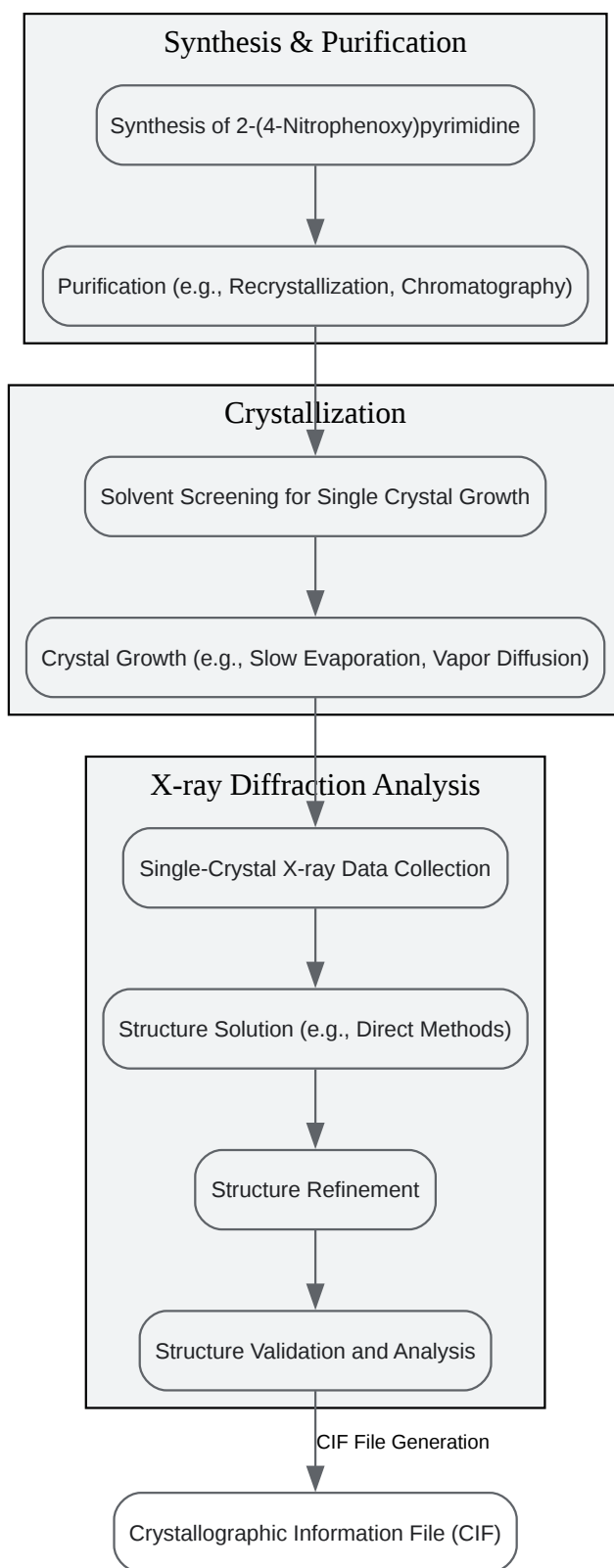
General Molecular Properties

While the crystal structure is undetermined, some basic molecular properties of **2-(4-Nitrophenoxy)pyrimidine** can be reported based on chemical database information.

Property	Value	Source
Molecular Formula	C ₁₀ H ₇ N ₃ O ₃	ChemScene[1]
Molecular Weight	217.18 g/mol	ChemScene[1]
CAS Number	181801-29-6	ChemScene[1]

Hypothetical Workflow for Crystal Structure Determination

For researchers who may wish to pursue the determination of this crystal structure, a general experimental workflow is outlined below. This represents a standard approach in the field of chemical crystallography.



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Caption: A generalized workflow for the determination of a small molecule crystal structure.

Potential Research Directions

Given the interest in pyrimidine-containing compounds in medicinal chemistry, determining the crystal structure of **2-(4-Nitrophenoxy)pyrimidine** could be a valuable contribution to the field. The resulting structural data would allow for:

- **Computational Modeling:** The empirical data from the crystal structure could be used to validate and improve computational models of this and related molecules.
- **Structure-Activity Relationship (SAR) Studies:** Understanding the three-dimensional structure is fundamental to elucidating how the molecule might interact with biological targets.
- **Polymorphism Screening:** Crystallization experiments may reveal different crystalline forms (polymorphs) of the compound, each with unique physical properties that could be important for drug development.

Should the crystal structure of **2-(4-Nitrophenoxy)pyrimidine** be determined and published in the future, a comprehensive technical guide could be produced. Researchers are encouraged to consult crystallographic databases such as the Cambridge Structural Database (CSD) for the most current information.

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References

- 1. chemscene.com [chemscene.com]
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